molecular formula C14H34O5Si3 B14443178 Tris(trimethylsilyl)-D-ribose CAS No. 79744-06-2

Tris(trimethylsilyl)-D-ribose

Cat. No.: B14443178
CAS No.: 79744-06-2
M. Wt: 366.67 g/mol
InChI Key: CXBHXAAMTUUWBX-UHFFFAOYSA-N
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Description

Tris(trimethylsilyl)-D-ribose is an organosilicon compound characterized by the presence of three trimethylsilyl groups attached to a D-ribose molecule. The trimethylsilyl groups are known for their chemical inertness and large molecular volume, which makes them useful in various applications . This compound is not naturally occurring and is typically synthesized for specific research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(trimethylsilyl)-D-ribose typically involves the protection of hydroxyl groups in D-ribose using trimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .

Industrial Production Methods: The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of deprotected D-ribose .

Mechanism of Action

The mechanism by which Tris(trimethylsilyl)-D-ribose exerts its effects is primarily through the protection of hydroxyl groups. The trimethylsilyl groups prevent unwanted reactions at these sites, allowing for selective modification of other parts of the molecule. This protection is particularly useful in multi-step organic syntheses where selective reactivity is crucial .

Comparison with Similar Compounds

Uniqueness: Tris(trimethylsilyl)-D-ribose is unique due to its combination of a carbohydrate backbone with trimethylsilyl protection, making it particularly useful in carbohydrate chemistry and glycosylation reactions. Its stability and reactivity profile distinguish it from other trimethylsilyl-protected compounds .

Properties

CAS No.

79744-06-2

Molecular Formula

C14H34O5Si3

Molecular Weight

366.67 g/mol

IUPAC Name

3,4-bis(trimethylsilyloxy)-5-(trimethylsilyloxymethyl)oxolan-2-ol

InChI

InChI=1S/C14H34O5Si3/c1-20(2,3)16-10-11-12(18-21(4,5)6)13(14(15)17-11)19-22(7,8)9/h11-15H,10H2,1-9H3

InChI Key

CXBHXAAMTUUWBX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC1C(C(C(O1)O)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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